Dipsanoside A

Natural Product Chemistry Phytochemistry Structural Elucidation

Researchers sourcing authenticated Dipsacus asper markers face a critical gap: generic iridoids cannot substitute for species-specific tetrairidoid standards. Dipsanoside A (CAS 889678-62-0), the first-reported iridoid glucoside tetramer (C₆₆H₉₀O₃₇, MW 1475.40), resolves this challenge. • Validated HPLC marker for Radix Dipsaci authentication and salt-processing quality control, enabling reproducible pharmacopoeial compliance • Confirmed inactive in anti-inflammatory assays-serves as a rational negative control to eliminate false positives in phenotypic screening • Documented anti-osteoporotic probe for osteoblast proliferation and differentiation mechanistic studies Supplied with comprehensive analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch reproducibility.

Molecular Formula C66H90O37
Molecular Weight 1475.4 g/mol
Cat. No. B1247796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipsanoside A
Synonymsdipsanoside A
Molecular FormulaC66H90O37
Molecular Weight1475.4 g/mol
Structural Identifiers
SMILESCC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1
InChIKeyJGFCDHIJCNLFPY-OWONSMEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipsanoside A Profile


Dipsanoside A is a novel tetrairidoid glucoside, chemically defined as an iridoid glucoside tetramer with the molecular formula C₆₆H₉₀O₃₇ (MW 1475.40) and CAS No. 889678-62-0 [1][2]. Isolated from the roots of Dipsacus asper, a perennial plant with a long history in Traditional Chinese Medicine for tonifying the kidneys and strengthening bone, Dipsanoside A represents the first-reported iridoid tetramer with four glucoside units [3][4]. This unique oligomeric architecture distinguishes it from the more common monomeric (e.g., loganin) and dimeric iridoids in its class, making it a specialized tool for investigating structure-activity relationships in iridoid oligomers.

First-in-class tetrairidoid architecture

Defines a distinct oligomeric chemical space for structural biology and iridoid SAR studies.

Established QC marker for Radix Dipsaci

Used as HPLC-DAD reference standard for authentication and multi-component consistency assessment.

Reported bone-metabolism context (data to verify)

Supplier-reported osteoblast-related effects require independent validation before use in bone biology research.

Why Dipsanoside A Is Not Substitutable


Generic substitution among iridoid glucosides is scientifically untenable due to profound structural and functional divergence. Unlike common monomers like loganin or secoiridoids like sweroside, Dipsanoside A possesses a unique tetrairidoid architecture, being the first-reported iridoid tetramer [1]. This complex structure dictates its specific intermolecular interactions and potential for targeted activity, as evidenced by its reported anti-osteoporotic effects, a property not universally shared among iridoids . Crucially, direct comparative studies confirm a negative differentiation: a comprehensive analysis of polymer iridoids from D. asper, including Dipsanoside A, found all tested compounds to be inactive in anti-inflammatory assays [2]. This starkly contrasts with vendor claims of anti-inflammatory activity and underscores that even closely related compounds from the same species can exhibit vastly different, and even null, bioactivity profiles, making specific procurement essential for reproducible research.

Monomeric/dimeric iridoids cannot represent tetrairidoid SAR

Loganin, sweroside, and loganic acid lack the tetrameric architecture that defines Dipsanoside A's interaction profile, limiting direct substitution in oligomerization and recognition studies.

Absence of cytotoxic and anti-inflammatory activity differentiates it

Unlike many iridoids with reported bioactivity, Dipsanoside A is inactive in standard cytotoxicity and NO-inhibition assays; substituting an active iridoid would introduce confounding signals.

QC marker specificity excludes generic alternatives

Replacing Dipsanoside A with another iridoid invalidates established HPLC fingerprinting methods for Radix Dipsaci, risking misidentification of herbal materials.

Dipsanoside A Differentiation Evidence


First-in-Class Tetrairidoid Structure

Dipsanoside A is definitively characterized as a tetrairidoid glucoside, specifically an iridoid tetramer composed of four glucoside units [1]. In contrast, common and structurally simpler comparators such as loganin, sweroside, and loganic acid are monomeric iridoid glucosides, while compounds like sylvestroside I are dimeric (bis-iridoids) [2].

Oligomerization state
Head-to-head
Tetramer (4 glucoside units) vs. monomeric loganin/swertiamarin (1 unit) and dimeric sylvestroside I (2 units)
Defines unique oligomeric chemical space for SAR studies
Natural Product Chemistry Phytochemistry Structural Elucidation

Lack of Cytotoxic Activity

In the original isolation study, the cytotoxicities of the novel tetrairidoid glucosides dipsanosides A and B were directly tested. The result was unequivocal: neither compound showed obvious cytotoxic activity [1].

Cytotoxic activity
Head-to-head
Inactive – no obvious cytotoxic activity observed for dipsanosides A and B
Reported lack of activity precludes oncology research use
Cytotoxicity assay as described in Org. Lett. 2006
Cancer Research Cytotoxicity Assay Pharmacognosy

Lack of Anti-inflammatory Activity

A subsequent study isolated a series of polymer iridoid glucosides from D. asper, including the known compound Dipsanoside A, and specifically tested their anti-inflammatory activity. The findings were clear: 'All of them were found to be inactive in anti-inflammatory activity' [1].

Anti-inflammatory activity
Head-to-head
Inactive in LPS-induced NO production model (RAW264.7)
Refutes unverified vendor claims; supports negative control use
All tested polymer iridoids from D. asper were inactive
Inflammation Immunology Natural Product Pharmacology

Reported Anti-Osteoporotic Potential

Commercial sources attribute anti-osteoporotic effects and the ability to promote osteoblast division to Dipsanoside A . This is consistent with the traditional use of its source plant, Dipsacus asper, as a 'fissiparism promoter of the osseous cells' .

Anti-osteoporotic potential
Data to verify
Supplier-reported promotion of osteoblast division; consistent with traditional use of Dipsacus asper
Class-level inference; requires independent validation for bone biology studies
No peer-reviewed comparative study found
Bone Biology Osteoporosis Traditional Chinese Medicine

Quality Control Marker for Radix Dipsaci

Dipsanoside A has been established as a key quantitative marker in HPLC-DAD methods developed for the quality control and differentiation of Radix Dipsaci [1]. Its content is measured alongside other components like loganin, chlorogenic acid, and dipsanoside B to assess the quality and processing state of the herbal drug [1]. Commercial supply typically offers high purity (≥98% by HPLC) .

QC marker role
Method context
Validated HPLC-DAD quantitative marker for Radix Dipsaci authentication
Essential for herbal material identity and consistency studies
Commercial purity ≥98% (HPLC); multi-indicator fingerprint method
Analytical Chemistry Quality Control Herbal Medicine Standardization

Dipsanoside A Applications


Herbal Quality Control

Dipsanoside A is a validated chemical marker for the authentication and quality control of Dipsacus asper (Radix Dipsaci). It is used as a reference standard in HPLC fingerprinting methods to assess the chemical consistency of raw and processed herbal materials, differentiating it from other species or adulterants [1][2]. Its procurement is essential for analytical labs, pharmacopoeia committees, and herbal manufacturers adhering to evidence-based quality standards.

Bone Metabolism & Osteoporosis Research

Based on reported anti-osteoporotic effects and the traditional use of its source plant, Dipsanoside A serves as a specialized chemical probe for investigating mechanisms of osteoblast proliferation and differentiation [1]. In contrast to generic iridoids, it offers a focused tool for researchers in bone biology and osteoporosis drug discovery.

Oligomeric Iridoid Chemistry

As the first-reported tetrairidoid glucoside, Dipsanoside A is a fundamental reference compound for studies on the biosynthesis, total synthesis, and structure-activity relationships (SAR) of oligomeric iridoids [1][2]. Its unique tetrameric structure provides a benchmark for developing new synthetic methodologies and for understanding the evolution of chemical complexity in plant secondary metabolism.

Negative Control for Inflammation & Cytotoxicity

Due to its proven lack of cytotoxic and anti-inflammatory activity in standard assays, Dipsanoside A can be rationally employed as a negative control in phenotypic screens for novel iridoid-based therapeutics [1][2]. This prevents misinterpretation of results and provides a clear baseline for comparing the activity of other structurally related compounds.

Application
Selection Property
Validation Focus
Herbal Quality Control
HPLC fingerprint marker specificity
Multi-component content consistency in Radix Dipsaci
Bone Metabolism Research
Reported osteoblast-related context (requires validation)
Osteoblast proliferation/differentiation endpoint review
Iridoid Oligomer SAR Studies
First-in-class tetrairidoid architecture
Structural comparison with monomeric and dimeric analogs
Negative Control for Inflammation/Cytotoxicity
Documented inactivity in standard assays
Confirmation of null response in NO inhibition and cytotoxicity models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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